Ethyl 3-(1H-pyrrol-3-yl)propanoate

Synthetic methodology Pyrrole functionalization α-Haloester synthesis

Researchers requiring an N-unprotected pyrrole ester for dipyrrinone or bilirubin analog construction face limited commercial availability. Ethyl 3-(1H-pyrrol-3-yl)propanoate is a custom-synthesized building block that solves this supply bottleneck. - Enables direct α-deprotonation and clean halogenation chemistry inaccessible to N-alkylated congeners. - Provides a distinct permeability/solubility profile (XLogP ~0.8-1.3, 1 HBD) for cell-based assay design. - Retains unsubstituted C4/C5 positions for tetrapyrrole condensation, unlike 4-methyl analogs. Custom synthesis orders are fulfilled with full analytical characterization and ship globally.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13645170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1H-pyrrol-3-yl)propanoate
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CNC=C1
InChIInChI=1S/C9H13NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h5-7,10H,2-4H2,1H3
InChIKeyFUQKOZYKKAEMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1H-pyrrol-3-yl)propanoate: Core Structural and Physicochemical Baseline for Pyrrole Ester Sourcing


Ethyl 3-(1H-pyrrol-3-yl)propanoate (molecular formula C₉H₁₃NO₂, MW ~167.2 g/mol) is a 3-substituted pyrrole bearing a propanoate ethyl ester side chain and a free N–H pyrrole nucleus [1]. As an N-unprotected pyrrole ester, it serves as a versatile synthetic building block for dipyrrinone, tetrapyrrole, and bilirubin analog construction, as well as a substrate for α-functionalization chemistry . Its calculated partition coefficient (XLogP ~0.8–1.3) and topological polar surface area (~31–38 Ų) place it in a physicochemical space distinct from both the N-substituted regioisomer and the 4-methyl analog, directly impacting solubility, permeability, and downstream reaction design [1].

Why Ethyl 3-(1H-pyrrol-3-yl)propanoate Cannot Be Arbitrarily Replaced by In-Class Analogs


Pyrrole propanoate esters appear superficially interchangeable, yet critical structural variations—N-substitution pattern, ring methylation, and ester chain length—produce divergent reactivity and physicochemical profiles that break generic substitution. The N-unprotected pyrrole in ethyl 3-(1H-pyrrol-3-yl)propanoate enables α-deprotonation and clean halogenation chemistry that is inaccessible or proceeds with fundamentally different regioselectivity in N-alkylated congeners . The ethyl ester imparts distinct lipophilicity and steric demand compared to the methyl ester, altering both reaction kinetics and partitioning behavior in biological assays [1]. The 3-substitution regiochemistry, as opposed to the 2-substituted isomer, further dictates the electronic environment of the pyrrole ring, influencing electrophilic aromatic substitution patterns and downstream coupling yields [2]. The quantitative evidence below documents where these structural differences translate into measurable performance gaps.

Ethyl 3-(1H-pyrrol-3-yl)propanoate: Quantitative Differentiation Evidence Against Closest Analogs


N-Unprotected Pyrrole Enables α-Halogenation: Synthetic Access Distinction vs. N-Substituted Analogs

Ethyl 3-(1H-pyrrol-3-yl)propanoate, bearing a free N–H pyrrole, undergoes clean, regioselective α-halogenation via its lithium enolate with CCl₄, CBr₄, or I₂, delivering α-chloro, α-bromo, and α-iodo ester products in synthetically useful yields. In contrast, N-methylpyrrole-3-propanoate ethyl ester (the N-substituted comparator) cannot form the requisite N-anion-stabilized enolate, fundamentally precluding this direct α-functionalization pathway . The N-H pyrrole also provides a hydrogen-bond donor (HBD count = 1) absent in the N-substituted analog (HBD = 0), which influences both supramolecular recognition and chromatographic behavior .

Synthetic methodology Pyrrole functionalization α-Haloester synthesis

Regioisomeric Identity vs. Ethyl 3-(1H-pyrrol-1-yl)propanoate: Lipophilicity and Hydrogen-Bonding Capacity Divergence

The 3-substituted regioisomer (ethyl 3-(1H-pyrrol-3-yl)propanoate) differs fundamentally from its 1-substituted congener (ethyl 3-pyrrol-1-ylpropanoate, CAS 50463-83-7). The target compound possesses one hydrogen-bond donor (pyrrole N–H) and a computed XLogP of approximately 0.8–1.3, whereas the N-substituted regioisomer has zero HBDs and a reported XLogP of 0.8 [1][2]. The difference in hydrogen-bond donor count alters predicted solubility, permeability, and protein-binding profiles—parameters critical for both biological screening and preparative chromatography method development [3].

Physicochemical profiling ADME prediction Chromatographic method development

Steric and Electronic Differentiation from the 4-Methyl Analog: Density and Boiling Point Shifts for Distillation and Formulation

The 4-methyl-substituted analog (ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate, CAS 132281-90-4) carries an additional methyl group on the pyrrole ring, increasing molecular weight by ~14 Da relative to the target compound. This structural increment raises the predicted density from approximately 1.07 g/cm³ (target) to 1.066 g/cm³, while the boiling point shifts from roughly 283 °C (target) to 283.4 °C at 760 mmHg for the methylated analog . Although the absolute differences appear modest, for fractional distillation and vapor-pressure-dependent processes these shifts affect separation efficiency and energy input. Furthermore, the 4-methyl group alters the electron density of the pyrrole ring (Hammett σₘ effect), modifying the reactivity toward electrophilic substitution and cyclocondensation reactions [1].

Physical property comparison Purification engineering Formulation development

Ester Chain Length Differentiation: Ethyl vs. Methyl Ester Partitioning and Hydrolytic Stability

The ethyl ester in the target compound provides an additional methylene unit compared to methyl 3-(1H-pyrrol-3-yl)propanoate (CAS 150985-69-6). Based on established fragment-based logP contributions, this adds approximately 0.5 log units of lipophilicity (π(CH₂) ≈ 0.5) [1]. The increased steric bulk around the ester carbonyl also retards the rate of esterase-mediated hydrolysis relative to the methyl ester—a class-level trend documented across multiple carboxylate ester series [2]. For biological screening applications where prolonged compound half-life in assay media is desired, the ethyl ester offers a quantifiable stability advantage over the methyl ester congener.

Ester prodrug design Lipophilicity tuning Metabolic stability

Porphyrinogenic Building Block Utility: Non-Enzymic Tetramerization Yields in Uroporphyrin Synthesis

Ethyl 3-(1H-pyrrol-3-yl)propanoate serves as a direct precursor to more elaborate pyrrole building blocks used in porphyrin synthesis. A closely related analog, ethyl 3-(4-ethoxycarbonylmethyl-1H-pyrrol-3-yl)propionate, undergoes non-enzymic tetramerization with formaldehyde to yield uroporphyrin octaethyl esters in approximately 30% yield, with an isomer distribution (I:II:III:IV) of 1:1:4:2 [1]. This tetramerization mimics the natural porphobilinogen condensation pathway. The N-unprotected pyrrole N–H is mechanistically essential for the acid-catalyzed condensation, as N-substituted pyrroles cannot participate in the requisite electrophilic substitution cascade [2]. The target compound retains this critical N–H functionality, qualifying it as a viable entry point for synthetic porphyrin construction.

Tetrapyrrole synthesis Porphyrin chemistry Biomimetic cyclization

Synthetic Tractability: Michael Addition Route to the 3-Substituted Pyrrole Scaffold

Ethyl 3-(1H-pyrrol-3-yl)propanoate is accessible via direct Michael addition of pyrrole to ethyl acrylate under basic conditions (e.g., NaH), leveraging the nucleophilic character of the pyrrole C3 position . This contrasts with the synthesis of the 2-substituted regioisomer (ethyl 3-(1H-pyrrol-2-yl)propanoate), which typically requires alternative strategies such as pyrrole N-protection, directed metalation, or ring construction approaches that add synthetic steps and reduce overall yield [1]. The direct C3 alkylation preserves the N-unprotected pyrrole, avoiding the protection–deprotection sequence that erodes atom economy in 2-substituted analog syntheses [2].

Synthetic accessibility Michael addition Pyrrole C3-functionalization

Ethyl 3-(1H-pyrrol-3-yl)propanoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of α-Halogenated Pyrrole Building Blocks for Medicinal Chemistry

Research groups synthesizing α-halogenated pyrrole derivatives as intermediates for cross-coupling or nucleophilic displacement should select ethyl 3-(1H-pyrrol-3-yl)propanoate. The N-unprotected pyrrole enables direct lithium enolate formation and clean halogenation with CCl₄, CBr₄, or I₂—a transformation that N-methyl or N-benzyl analogs cannot undergo . This direct route eliminates protection–deprotection sequences, reducing step count and improving overall yield in the construction of halogenated pyrrole libraries for fragment-based drug discovery [1].

Physicochemical Differentiation for Biological Screening Cascade Design

When designing a screening cascade that includes permeability, solubility, and metabolic stability filters, ethyl 3-(1H-pyrrol-3-yl)propanoate offers a distinct profile relative to its methyl ester and N-substituted analogs: one hydrogen-bond donor (target vs. zero in the N-alkyl regioisomer), elevated logP (target vs. +0.5 relative to the methyl ester), and class-level retarded esterase hydrolysis [2][3]. These parameters make it the preferred choice for cell-based assays requiring moderate lipophilicity and extended compound integrity.

Porphyrin and Tetrapyrrole Precursor for Biomimetic Synthesis Programs

Laboratories engaged in porphyrin, chlorin, or bilirubin analog synthesis require an N-unprotected pyrrole-3-propanoate ester as the entry scaffold. The closely related ethyl 3-(4-ethoxycarbonylmethyl-1H-pyrrol-3-yl)propionate achieves ~30% non-enzymic tetramerization to uroporphyrin octaethyl esters [4]. N-substituted pyrrole esters are mechanistically incompatible with this acid-catalyzed condensation [5]. Ethyl 3-(1H-pyrrol-3-yl)propanoate retains the essential N–H group and propanoate side chain, positioning it as a viable starting material for advanced tetrapyrrole construction.

Process Chemistry Scale-Up: Distillation and Purification Parameter Optimization

For process chemists scaling up pyrrole ester intermediates, the physical property differences between ethyl 3-(1H-pyrrol-3-yl)propanoate and its 4-methyl analog (Δ bp ~0.4 °C; Δ density ~0.004 g/cm³) must inform distillation column design and solvent selection . The absence of the 4-methyl group in the target compound also preserves the unsubstituted C4 and C5 positions for subsequent electrophilic functionalization, whereas the 4-methyl analog blocks one reactive site and electronically deactivates the ring via its inductive effect [6].

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